molecular formula C9H19N B12992646 Rel-(1s,3r)-3-neopentylcyclobutan-1-amine

Rel-(1s,3r)-3-neopentylcyclobutan-1-amine

Cat. No.: B12992646
M. Wt: 141.25 g/mol
InChI Key: PXJCCRFULNSMLV-UHFFFAOYSA-N
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Description

Rel-(1s,3r)-3-neopentylcyclobutan-1-amine is a chiral amine compound with a cyclobutane ring substituted with a neopentyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rel-(1s,3r)-3-neopentylcyclobutan-1-amine typically involves the following steps:

    Formation of the Cyclobutane Ring: This can be achieved through cycloaddition reactions or intramolecular cyclization of suitable precursors.

    Introduction of the Neopentyl Group: This step involves the alkylation of the cyclobutane ring with neopentyl halides under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalytic processes and continuous flow reactors are often employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

Rel-(1s,3r)-3-neopentylcyclobutan-1-amine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The neopentyl group can undergo substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophiles like alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products

    Oxidation: Imines, nitriles.

    Reduction: Secondary amines, tertiary amines.

    Substitution: Various substituted cyclobutane derivatives.

Scientific Research Applications

Rel-(1s,3r)-3-neopentylcyclobutan-1-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in enzyme inhibition studies.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Rel-(1s,3r)-3-neopentylcyclobutan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. For example, it may inhibit enzymes by binding to their active sites, preventing substrate access and subsequent catalytic activity.

Comparison with Similar Compounds

Similar Compounds

    Rel-(1s,3r)-3-neopentylcyclobutan-1-amine: Unique due to its specific stereochemistry and neopentyl substitution.

    Rel-(1s,3r)-3-methylcyclobutan-1-amine: Similar structure but with a methyl group instead of a neopentyl group.

    Rel-(1s,3r)-3-ethylcyclobutan-1-amine: Similar structure but with an ethyl group.

Uniqueness

This compound is unique due to its larger neopentyl group, which can influence its steric and electronic properties, potentially leading to different reactivity and biological activity compared to its smaller alkyl-substituted analogs.

Properties

Molecular Formula

C9H19N

Molecular Weight

141.25 g/mol

IUPAC Name

3-(2,2-dimethylpropyl)cyclobutan-1-amine

InChI

InChI=1S/C9H19N/c1-9(2,3)6-7-4-8(10)5-7/h7-8H,4-6,10H2,1-3H3

InChI Key

PXJCCRFULNSMLV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)CC1CC(C1)N

Origin of Product

United States

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